molecular formula C11H11FO B135327 2-Fluoro-1-phenylpent-4-en-1-one CAS No. 157690-12-5

2-Fluoro-1-phenylpent-4-en-1-one

Cat. No. B135327
M. Wt: 178.2 g/mol
InChI Key: OZJOUIAHKYJUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-phenylpent-4-en-1-one, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential use in treating depression and anxiety disorders.

Mechanism Of Action

The exact mechanism of action of 2-Fluoro-1-phenylpent-4-en-1-one is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of mood, pain, and cognition. By blocking the NMDA receptor, 2-Fluoro-1-phenylpent-4-en-1-one may produce its antidepressant and analgesic effects.

Biochemical And Physiological Effects

2-Fluoro-1-phenylpent-4-en-1-one has been shown to produce dose-dependent effects on behavior, locomotion, and pain sensitivity in animal models. It has also been found to alter brain activity in areas involved in mood regulation and pain processing. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been shown to have a long half-life in the body, which may contribute to its prolonged effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Fluoro-1-phenylpent-4-en-1-one in lab experiments is its similarity to ketamine, which has been extensively studied for its potential therapeutic effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been found to have fewer side effects than ketamine, which may make it a safer alternative for clinical use. However, one limitation of using 2-Fluoro-1-phenylpent-4-en-1-one is its limited availability and high cost, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 2-Fluoro-1-phenylpent-4-en-1-one. One area of interest is its potential use in treating depression and anxiety disorders, particularly in patients who do not respond to traditional antidepressant medications. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic effects of 2-Fluoro-1-phenylpent-4-en-1-one.

Synthesis Methods

The synthesis of 2-Fluoro-1-phenylpent-4-en-1-one involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylpentanone. The resulting compound is then reacted with hydrofluoric acid to introduce the fluorine atom at the 2-position of the pentanone ring. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-Fluoro-1-phenylpent-4-en-1-one has been used in scientific research for its potential use in treating depression and anxiety disorders. It has been found to have similar effects to ketamine, which has been shown to have rapid antidepressant effects. Additionally, 2-Fluoro-1-phenylpent-4-en-1-one has been studied for its potential use in treating chronic pain and addiction.

properties

CAS RN

157690-12-5

Product Name

2-Fluoro-1-phenylpent-4-en-1-one

Molecular Formula

C11H11FO

Molecular Weight

178.2 g/mol

IUPAC Name

2-fluoro-1-phenylpent-4-en-1-one

InChI

InChI=1S/C11H11FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2

InChI Key

OZJOUIAHKYJUNA-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)C1=CC=CC=C1)F

Canonical SMILES

C=CCC(C(=O)C1=CC=CC=C1)F

synonyms

4-Penten-1-one, 2-fluoro-1-phenyl- (9CI)

Origin of Product

United States

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